2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide
Description
2-(9-Fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4(3H)-one core. Key structural features include:
- 9-Fluoro substituent: Enhances metabolic stability and modulates electronic properties.
- 2-Methyl group: May influence steric interactions in binding pockets.
- N-(4-methoxyphenyl)acetamide side chain: Improves solubility through the methoxy group’s polar character.
Properties
IUPAC Name |
2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c1-11-22-18-17-14(21)4-3-5-15(17)28-19(18)20(26)24(11)10-16(25)23-12-6-8-13(27-2)9-7-12/h3-9H,10H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSHUQHPUFIKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=CC=C(C=C3)OC)SC4=CC=CC(=C42)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with the selection of appropriate starting materials such as 2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidine.
Amide Formation: : The acetamide moiety is introduced by reacting with 4-methoxyaniline in the presence of acetic anhydride or another suitable coupling agent.
Industrial Production Methods
Industrial production may employ continuous flow reactors to ensure efficient and scalable synthesis. Optimizing reaction conditions like temperature, pressure, and solvent choice is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can be subjected to oxidation, often yielding quinone derivatives.
Reduction: : Reduction reactions can modify the oxo group, typically leading to alcohols.
Substitution: : Halogen substitution reactions can occur, particularly on the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substituents: : Halogen sources like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation Products: : Quinone derivatives
Reduction Products: : Corresponding alcohols
Substitution Products: : Various halogenated derivatives
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex molecules.
Acts as a precursor in various organic synthesis protocols.
Biology
Studied for its potential enzyme inhibition properties.
Explored as a probe in biochemical assays.
Medicine
Investigated for its antimicrobial and anticancer activities.
Serves as a scaffold for developing new therapeutic agents.
Industry
Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The compound interacts with specific molecular targets such as enzymes or receptors. Its fluorine atom can form strong hydrogen bonds, enhancing binding affinity. The methoxyphenyl acetamide structure is critical for its bioactivity, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Key Trends :
- Fluorine Substitution : Common in analogs (e.g., 9-fluoro, 4-fluorophenyl) to improve stability and binding .
- Methoxy vs. Chloro Groups : Methoxy enhances solubility, while chloro increases lipophilicity .
- Linker Variations : Acetamide vs. sulfanyl groups affect pharmacokinetics; sulfanyl may reduce solubility .
Physicochemical Properties
Available data for structural analogs highlight critical differences:
Biological Activity
The compound 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothienopyrimidine core with various functional groups, including a fluoro group and an acetamide moiety. The molecular formula is and it has a molecular weight of approximately 399.4 g/mol. The presence of fluorine atoms is known to enhance the pharmacological properties of organic compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluoro group may enhance binding affinity to certain proteins or enzymes, while the acetamide group facilitates interactions with nucleophilic sites. This dual functionality allows the compound to influence various biochemical pathways, potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, benzothieno-pyrimidines have been explored for their effectiveness against various bacterial strains. The compound's unique structure suggests it may possess similar properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.125 - 8 μg/mL |
| Pseudomonas aeruginosa | 0.125 - 8 μg/mL |
These findings are consistent with studies on related compounds that showed potent antibacterial activities against both drug-sensitive and drug-resistant strains .
Anticancer Activity
The benzothienopyrimidine class has also been investigated for anticancer properties. Compounds in this category have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural characteristics of our compound may confer similar anticancer effects, warranting further investigation.
Case Studies and Research Findings
- Antibacterial Activity Study : A study evaluated the antibacterial effects of several benzothienopyrimidine derivatives, revealing that modifications in functional groups significantly influenced their efficacy against bacterial strains . The tested derivatives exhibited MIC values comparable to standard antibiotics.
- Anticancer Research : A review highlighted the potential of benzothienopyrimidines in cancer therapy, noting their ability to target specific pathways involved in tumor growth . The unique structural features of the compound could enhance its selectivity towards cancer cells.
- Enzyme Interaction Studies : Investigations into enzyme interactions suggest that the compound may act as an inhibitor for certain enzymes involved in disease processes, further supporting its potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
